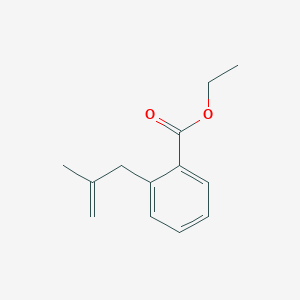

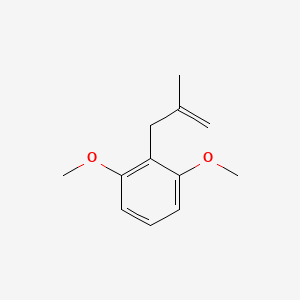

3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

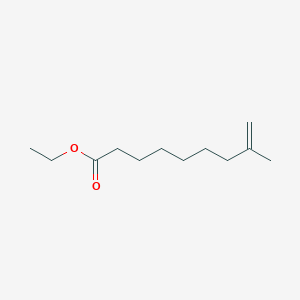

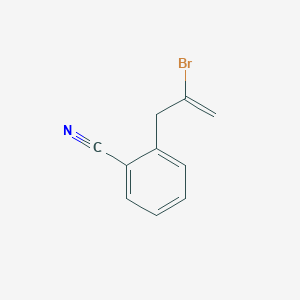

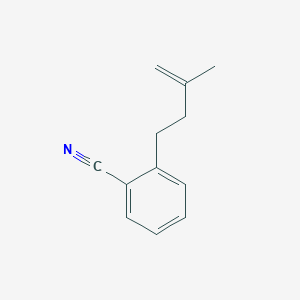

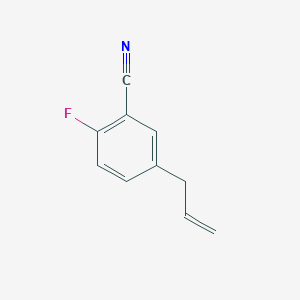

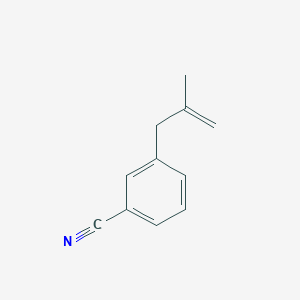

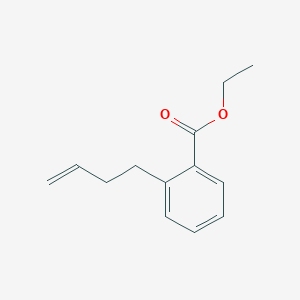

The compound “3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene” is an organic compound with a propene group attached to a dimethoxyphenyl group. The presence of the dimethoxyphenyl group suggests that this compound may have properties similar to other phenolic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a phenyl ring with two methoxy groups attached at the 2 and 6 positions, and a propene group attached at the 3 position .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often participate in reactions involving their phenolic OH groups, the double bond in the propene group, or the methoxy groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the phenolic and propene groups .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Chemical Properties

- The compound has been structurally analyzed in different contexts. For example, studies on related chalcones, which share a similar structure with 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene, have provided insights into their molecular geometry and interactions. Weak intermolecular interactions such as C—H⋯O, C—H⋯Br, and π–π stacking have been observed, which could be relevant for understanding the properties and reactivity of the compound (Jasinski et al., 2010).

Catalysis and Polymerization

- The compound's structure is related to substances used in catalysis and polymerization. For instance, studies have explored how similar compounds participate in reactions like methanol conversion to propene and the creation of copolymer elastomers. These processes are crucial in chemical manufacturing and have wide applications in creating materials and fuels (Wu et al., 2011), (Voegelé et al., 2002).

Lignin Analysis and Biomass Conversion

- The compound has similarities with lignin model compounds, and studies have examined the behavior of these compounds during processes like tetramethylammonium hydroxide (TMAH) thermochemolysis. These studies are pivotal for understanding the conversion of biomass into valuable chemicals and fuels (Kuroda et al., 2009).

Olefin Oligomerization

- Research on olefin oligomerization, where similar compounds act as catalysts, is significant for producing various chemical substances used in industry. These studies help in understanding the reaction mechanisms and optimizing the production of specific olefins (Janiak & Blank, 2006).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-dimethoxy-2-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-10-11(13-3)6-5-7-12(10)14-4/h5-7H,1,8H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZSBIVESAKECP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C=CC=C1OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641219 |

Source

|

| Record name | 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene | |

CAS RN |

35820-26-9 |

Source

|

| Record name | 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.